2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
Overview
Description
2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a bromo-chlorophenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids and reduction to form alcohols or amines.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Bromination: Bromine and phosphorus tribromide are commonly used for bromination reactions.
Friedel-Crafts Acylation: Aluminum chloride is often used as a catalyst in Friedel-Crafts acylation reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(2-chlorophenoxy)acetyl]carbohydrazonoylphenyl 3-methylbenzoate
- 4-bromo-2-[(3-chlorophenoxy)acetyl]carbohydrazonoylphenyl 3-methylbenzoate
- 4-bromo-2-[(4-chlorophenoxy)acetyl]carbohydrazonoylphenyl 3-methylbenzoate
Uniqueness
2-(2-Bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-16-10-15(20)6-7-17(16)23-12-18(22)21-9-8-14(11-21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGGZFZXAIGJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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